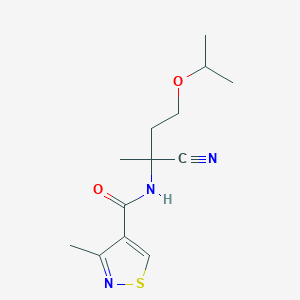
N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes play a key role in the signaling pathways of cytokines and growth factors, which are involved in immune and inflammatory responses. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking JAK enzymes, N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide reduces the production of pro-inflammatory cytokines, which are responsible for the immune and inflammatory responses in autoimmune diseases. This leads to a reduction in inflammation and symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide has been shown to have a selective inhibitory effect on JAK enzymes, with minimal off-target effects on other kinases. It has also been shown to effectively reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of autoimmune diseases. In clinical trials, N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide has been well-tolerated with minimal adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide is its selectivity for JAK enzymes, which allows for targeted inhibition of cytokine signaling pathways. This makes it a promising therapeutic candidate for autoimmune diseases, which are characterized by dysregulated cytokine production. However, one limitation is that long-term use of JAK inhibitors may increase the risk of infections and malignancies due to their effects on the immune system.
Orientations Futures
1. Investigating the potential therapeutic applications of N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide in other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease.
2. Developing more selective JAK inhibitors with fewer off-target effects.
3. Studying the long-term safety and efficacy of JAK inhibitors in the treatment of autoimmune diseases.
4. Investigating the use of JAK inhibitors in combination with other immunomodulatory therapies for autoimmune diseases.
5. Developing novel drug delivery systems for JAK inhibitors to improve their bioavailability and efficacy.
Méthodes De Synthèse
N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-cyano-4-propan-2-yloxybutan-2-ol with thionyl chloride to form the corresponding chloride, which is then reacted with 3-methyl-1,2-thiazole-4-carboxamide to yield N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide.
Applications De Recherche Scientifique
N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide has been shown to effectively inhibit JAK enzymes and reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. Clinical trials have also demonstrated the efficacy of N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide in the treatment of rheumatoid arthritis, with significant improvements in joint symptoms and physical function.
Propriétés
IUPAC Name |
N-(2-cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-9(2)18-6-5-13(4,8-14)15-12(17)11-7-19-16-10(11)3/h7,9H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFAMMFEKFTWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C(=O)NC(C)(CCOC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyano-4-propan-2-yloxybutan-2-yl)-3-methyl-1,2-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

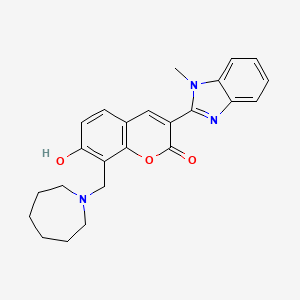
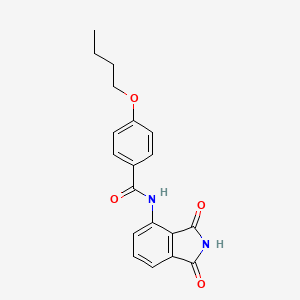
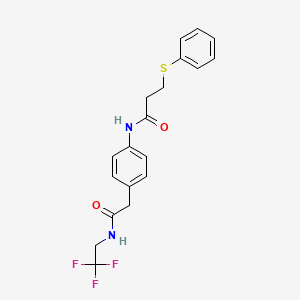
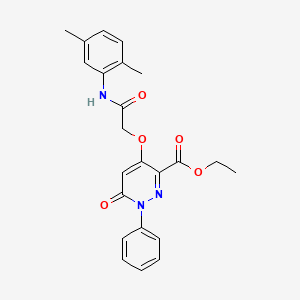
![furan-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2946597.png)
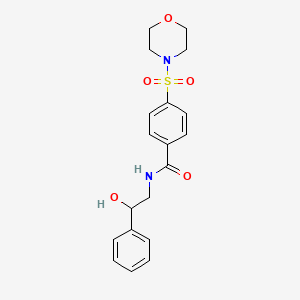
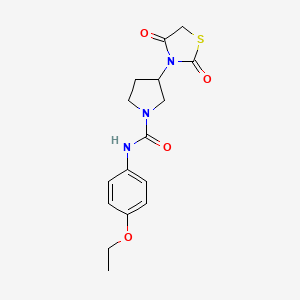
![5H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B2946602.png)
![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2946608.png)
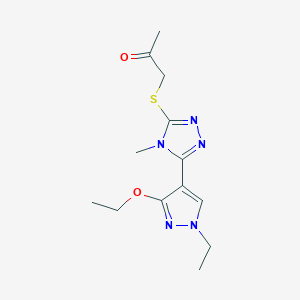
![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2946610.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2946612.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide](/img/structure/B2946613.png)